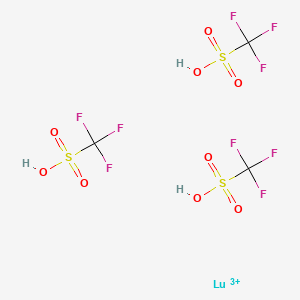
lutetium(3+);trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium(3+);trifluoromethanesulfonic acid, also known as lutetium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Lu. It is a salt formed by the combination of lutetium ions (Lu3+) and trifluoromethanesulfonic acid (CF3SO3H). This compound is known for its high reactivity and is commonly used as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Lutetium(III) trifluoromethanesulfonate can be synthesized through the reaction of lutetium metal with trifluoromethanesulfonic acid. The reaction typically involves dissolving lutetium metal in trifluoromethanesulfonic acid under controlled conditions to form the desired salt. The reaction conditions, such as temperature and concentration, are carefully monitored to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Lutetium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form lutetium(II) compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Wissenschaftliche Forschungsanwendungen
Lutetium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in aldol reactions and enantioselective Diels-Alder reactions
Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials, particularly in the field of polymer chemistry
Wirkmechanismus
The mechanism by which lutetium(III) trifluoromethanesulfonate exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Lutetium(III) trifluoromethanesulfonate can be compared with other similar compounds, such as:
Yttrium(III) trifluoromethanesulfonate: Similar in structure and reactivity, but with yttrium instead of lutetium.
Scandium(III) trifluoromethanesulfonate: Another similar compound with scandium as the central metal ion.
Lanthanum(III) trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
The uniqueness of lutetium(III) trifluoromethanesulfonate lies in its specific reactivity and catalytic properties, which make it particularly useful in certain chemical reactions and industrial applications .
Eigenschaften
Molekularformel |
C3H3F9LuO9S3+3 |
|---|---|
Molekulargewicht |
625.2 g/mol |
IUPAC-Name |
lutetium(3+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3 |
InChI-Schlüssel |
NRMNRSCGHRWJAK-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Lu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

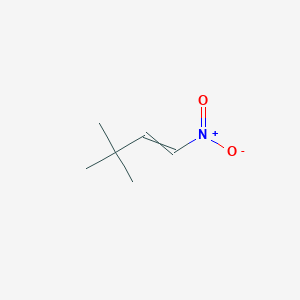
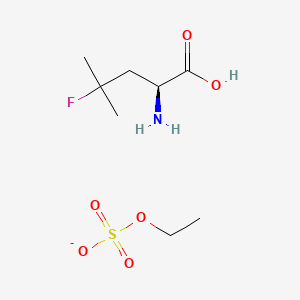

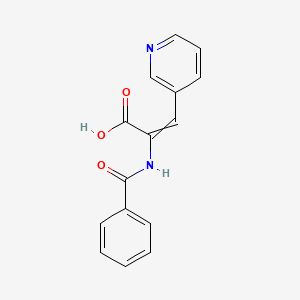
![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)

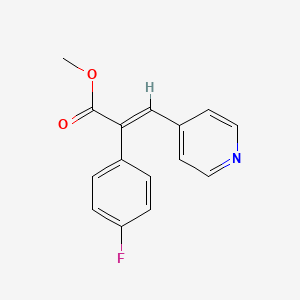

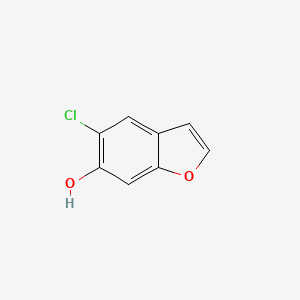
![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)

